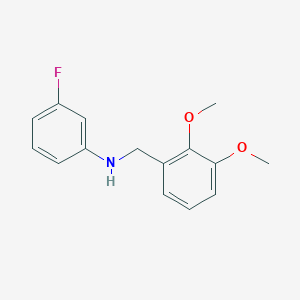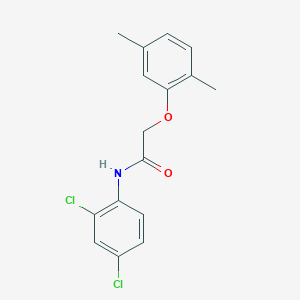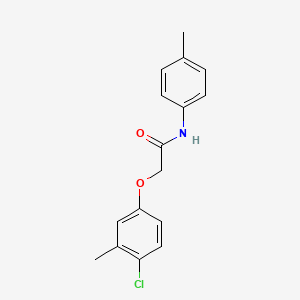![molecular formula C15H29N3O4S B5729367 ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)
ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is a piperidine derivative and has been studied extensively for its potential applications in various fields.
作用機序
The mechanism of action of ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate is not fully understood. However, it has been suggested that the compound acts on the central nervous system by modulating the activity of neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate. It has also been suggested that the compound may act on voltage-gated ion channels and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, the compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
The advantages of using ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate in lab experiments include its low toxicity profile and its potential applications in various fields of research. However, the limitations of using this compound include its limited solubility in water and its high cost.
将来の方向性
There are several future directions for the research on ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate. These include:
1. Further studies on the mechanism of action of the compound to better understand its potential applications in various fields of research.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Studies on the pharmacokinetics and pharmacodynamics of the compound to determine its optimal dosage and administration route.
4. Studies on the potential use of the compound in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. Its potential applications in various fields of research, low toxicity profile, and significant biochemical and physiological effects make it a promising candidate for further research. Future studies on the compound's mechanism of action, pharmacokinetics and pharmacodynamics, and potential use in the treatment of neurological disorders are necessary to fully understand its potential applications.
合成法
The synthesis of ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate involves the reaction of 4-(propylsulfonyl)piperazine with ethyl 4-piperidinecarboxylate in the presence of a base catalyst. This reaction results in the formation of this compound. The reaction conditions and the purification methods are crucial in obtaining a high yield and purity of the compound.
科学的研究の応用
Ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate has been studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
ethyl 4-(4-propylsulfonylpiperazin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4S/c1-3-13-23(20,21)18-11-9-16(10-12-18)14-5-7-17(8-6-14)15(19)22-4-2/h14H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZYCBJPMBDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)
![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)

![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)
![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)

![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)